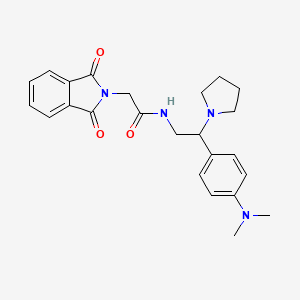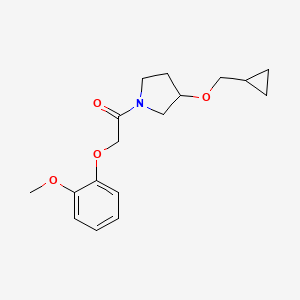![molecular formula C17H26ClN3O3S B2933567 2-chloro-N-[5-(diethylsulfamoyl)-2-(piperidin-1-yl)phenyl]acetamide CAS No. 733759-43-8](/img/structure/B2933567.png)
2-chloro-N-[5-(diethylsulfamoyl)-2-(piperidin-1-yl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-[5-(diethylsulfamoyl)-2-(piperidin-1-yl)phenyl]acetamide is a useful research compound. Its molecular formula is C17H26ClN3O3S and its molecular weight is 387.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antibacterial and Anti-Enzymatic Potential
A study by Nafeesa et al. (2017) explored the synthesis of various N-substituted derivatives of acetamide, including compounds structurally related to 2-chloro-N-[5-(diethylsulfamoyl)-2-(piperidin-1-yl)phenyl]acetamide. These compounds demonstrated significant antibacterial properties against both gram-negative and gram-positive bacteria, as well as low potential against the lipoxygenase (LOX) enzyme, indicating potential therapeutic applications in bacterial infections and inflammation management Nafeesa et al., 2017.
Enzyme Inhibition Studies
Khalid et al. (2014) synthesized a series of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives. These compounds showed promising activity against enzymes such as acetylcholinesterase and butyrylcholinesterase, indicating potential for therapeutic use in conditions like Alzheimer's disease where enzyme inhibition is beneficial Khalid et al., 2014.
Antibacterial Screening
Research by Iqbal et al. (2017) involved the synthesis of N-substituted acetamide derivatives with a focus on their antibacterial properties. These compounds, similar in structure to this compound, were found to be moderately effective against Gram-negative bacterial strains, highlighting their potential in treating bacterial infections Iqbal et al., 2017.
Molecular Docking and Enzyme Inhibitory Activities
Virk et al. (2018) synthesized a variety of N-substituted acetamides and evaluated their inhibition potential against several enzymes. The study's findings suggest potential applications in pharmaceuticals targeting specific enzymatic pathways Virk et al., 2018.
Pharmacological Evaluation of Derivatives
Shukla et al. (2012) evaluated bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including acetamide derivatives, as glutaminase inhibitors. These compounds showed promise in inhibiting GLS, a key enzyme in cancer cell metabolism, suggesting potential use in cancer therapy Shukla et al., 2012.
Spectral Analysis and Antibacterial Study
A study by Khalid et al. (2016) analyzed the spectral properties of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide and their antibacterial efficacy. The results indicated moderate to high antibacterial activity, suggesting potential use in antibacterial therapies Khalid et al., 2016.
Biological Interactions and Molecular Docking Analysis
Bharathy et al. (2021) conducted a comprehensive study on the electronic and biological interactions of N-[4-(Ethylsulfamoyl)phenyl]acetamide, using molecular docking to explore potential fungal and cancer activities. This research provides insights into the therapeutic applications of similar acetamide derivatives Bharathy et al., 2021.
特性
IUPAC Name |
2-chloro-N-[5-(diethylsulfamoyl)-2-piperidin-1-ylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClN3O3S/c1-3-21(4-2)25(23,24)14-8-9-16(20-10-6-5-7-11-20)15(12-14)19-17(22)13-18/h8-9,12H,3-7,10-11,13H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQGYEMKCZWADO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)N2CCCCC2)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
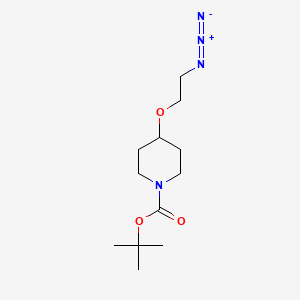
![benzyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2933486.png)
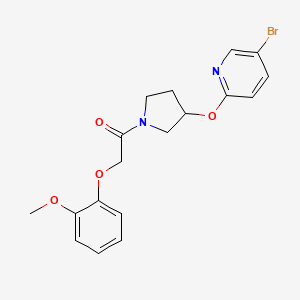
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone](/img/structure/B2933488.png)
![(E)-N'-(3-allyl-2-hydroxybenzylidene)-2-(1H-benzo[d][1,2,3]triazol-1-yl)acetohydrazide](/img/structure/B2933489.png)
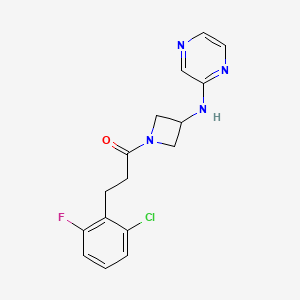

![methyl (2Z)-3-[(4-bromophenyl)amino]-2-[(4-tert-butylphenyl)sulfonyl]acrylate](/img/structure/B2933492.png)
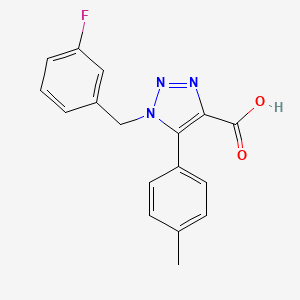
![2-[4-[(2,2-Difluorocyclopropyl)methoxy]-3,5-dimethoxyphenyl]ethanamine](/img/structure/B2933497.png)
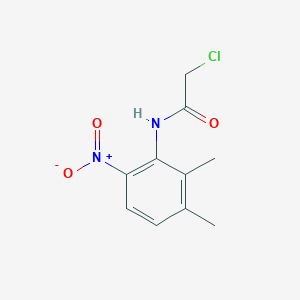
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-fluorobenzamide](/img/structure/B2933505.png)
